BenchChemオンラインストアへようこそ!

VO-OHpic

PTEN Mechanism of Action Enzyme Kinetics

VO-OHpic is a non-competitive PTEN inhibitor (IC50 35-46 nM) with >100-fold selectivity over PTPβ, SAC, MTM, and SopB, ensuring minimal off-target activity. Its fully reversible mechanism enables acute inhibition and washout in dynamic signaling studies. Validated in vivo in Hep3B xenograft and cardiac arrest models with a defined formulation (2% DMSO, 40% PEG 300, 2% Tween 80). Ideal for PI3K/Akt pathway research in cancer, diabetes, and immunology. Compatible with OMFP-based high-throughput screening as a reference standard. Choose for unmatched mechanistic precision.

Molecular Formula C12H10N2O8V-
Molecular Weight 361.16 g/mol
Cat. No. B560266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVO-OHpic
Synonyms(OC-6-45)-Aqua(3-hydroxy-2-pyridinecarboxylato-κ-N1,κO2)[3-(hydroxy-κO)-2-pyridinecarboxylato(2-)-κO2]oxovanadate(1-),hydrogen
Molecular FormulaC12H10N2O8V-
Molecular Weight361.16 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)C(=O)O)O.C1=CC(=C(N=C1)C(=O)O)O.[O-][V]=O
InChIInChI=1S/2C6H5NO3.2O.V/c2*8-4-2-1-3-7-5(4)6(9)10;;;/h2*1-3,8H,(H,9,10);;;/q;;;-1;
InChIKeyDUQTXODYOYERFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





VO-OHpic: Potent and Selective PTEN Inhibitor for Cancer and Diabetes Research


VO-OHpic (hydroxy(oxo)vanadium 3-hydroxypiridine-2-carboxylic acid, CAS 476310-60-8) is a vanadium-based small molecule that functions as a potent, reversible, and non-competitive inhibitor of PTEN (phosphatase and tensin homologue deleted on chromosome 10) [1][2]. It exhibits nanomolar affinity for PTEN (IC50 ~35-46 nM) and demonstrates significant selectivity over other cysteine-based phosphatases, including PTPβ, SAC, MTM, and SopB (IC50 >4 μM) . By inhibiting PTEN, VO-OHpic increases cellular PIP3 levels, leading to enhanced Akt phosphorylation and downstream signaling, making it a valuable chemical probe for studying PI3K/Akt pathways in cancer, diabetes, and immunology [2][3].

Why VO-OHpic Cannot Be Substituted with Other PTEN Inhibitors Without Experimental Validation


PTEN inhibitors exhibit significant variability in their inhibitory potency, selectivity profiles, and mechanisms of action, making simple substitution between compounds scientifically unjustified. For instance, while bpV(HOpic) demonstrates higher potency against PTEN (IC50 14 nM) than VO-OHpic (IC50 35-46 nM), it is a competitive inhibitor, whereas VO-OHpic acts non-competitively [1]. Conversely, SF1670, a structurally distinct non-vanadium inhibitor, displays markedly lower potency (IC50 ~2 μM) [2]. Furthermore, selectivity against off-target phosphatases varies dramatically: VO-OHpic shows >100-fold selectivity for PTEN over PTPβ, SAC, MTM, and SopB, while bpV(phen) inhibits PTP-β and PTP-1B with IC50 values of 343 nM and 920 nM, respectively [3]. These pharmacological and mechanistic distinctions necessitate rigorous validation; substituting VO-OHpic with another PTEN inhibitor without re-optimizing experimental conditions risks confounding results and invalidating comparative analyses.

Quantitative Evidence Guide for VO-OHpic Differentiation from PTEN Inhibitor Analogs


VO-OHpic vs. bpV(HOpic): Non-Competitive vs. Competitive PTEN Inhibition

VO-OHpic exhibits a non-competitive mechanism of PTEN inhibition, characterized by effects on both K(m) and V(max), distinguishing it from the competitive inhibitor bpV(HOpic) [1]. The inhibition constants K(ic) and K(iu) for VO-OHpic were determined to be 27 ± 6 nM and 45 ± 11 nM, respectively, using both the artificial substrate OMFP and the physiological substrate PIP3 [1].

PTEN Mechanism of Action Enzyme Kinetics

Selectivity Advantage: VO-OHpic vs. bpV(phen) in Phosphatase Profiling

VO-OHpic demonstrates a broader and more stringent selectivity window against a panel of off-target cysteine-based phosphatases compared to bpV(phen) [1]. VO-OHpic inhibits PTPβ with an IC50 of 57.5 μM (selectivity ratio >1600-fold vs. PTEN) and SAC with an IC50 >10 μM (selectivity ratio >285-fold). In contrast, bpV(phen) exhibits significantly higher off-target activity, inhibiting PTP-β with an IC50 of 343 nM (selectivity ratio ~9-fold vs. PTEN) and PTP-1B with an IC50 of 920 nM (selectivity ratio ~24-fold) [1].

PTEN Selectivity Phosphatase

Potency vs. SF1670: A 50-Fold Difference in PTEN IC50 Values

VO-OHpic inhibits PTEN with an IC50 of 35-46 nM, a potency that is approximately 43- to 57-fold greater than that of the structurally distinct PTEN inhibitor SF1670 (IC50 = 2 μM) [1][2]. This substantial difference in inhibitory concentration translates to the requirement of significantly less compound to achieve equivalent levels of PTEN inhibition in vitro.

PTEN Potency IC50

Reversibility of PTEN Inhibition by VO-OHpic

Inhibition of recombinant PTEN by VO-OHpic is fully reversible, a property that distinguishes it from certain irreversible or slowly reversible PTEN inhibitors [1]. This reversibility was confirmed through enzyme kinetic studies, which demonstrated that the inhibitory effect of VO-OHpic can be washed out [1].

PTEN Reversibility Enzyme Kinetics

Solubility and Stability Profile of VO-OHpic for In Vitro and In Vivo Studies

VO-OHpic exhibits high solubility in DMSO, with reported values ranging from 50 mg/mL to 83 mg/mL (120-200 mM), facilitating the preparation of concentrated stock solutions for in vitro assays [1]. It is practically insoluble in water and ethanol, necessitating the use of co-solvent systems for in vivo administration. A validated in vivo formulation consists of 2% DMSO, 40% PEG 300, and 2% Tween 80 in water, achieving a working concentration of 13 mg/mL [2]. The lyophilized powder is stable for up to 36 months at -20°C [2].

Solubility Stability Formulation

Validated Research Applications for VO-OHpic in PTEN-Dependent Studies


Dissecting PTEN-Specific Signaling in Cancer Cell Lines with High Confidence

Researchers studying the PI3K/Akt pathway in cancer cell lines (e.g., Hep3B, PLC/PRF/5) can utilize VO-OHpic to specifically inhibit PTEN while minimizing off-target phosphatase activity. Its high selectivity over PTPβ (>1600-fold) and SAC (>285-fold) ensures that observed phenotypic changes, such as altered cell proliferation, colony formation, and senescence, are primarily attributable to PTEN inhibition [1]. The non-competitive mechanism provides consistent inhibition even in the presence of varying endogenous PIP3 levels, offering a robust tool for mechanistic studies [2].

Acute Modulation of PTEN Activity in Cellular Signaling and Glucose Uptake Assays

For experiments requiring temporal control of PTEN activity, the fully reversible nature of VO-OHpic inhibition is a critical advantage. Researchers can acutely inhibit PTEN in insulin-stimulated adipocytes or fibroblasts, observe enhanced Akt phosphorylation and glucose uptake, and then wash out the compound to confirm the reversibility of the effect . This property is particularly valuable for studying dynamic signaling events and avoids the confounding long-term adaptations associated with irreversible inhibitors or genetic knockdown approaches.

Validated In Vivo Studies of PTEN Inhibition in Xenograft and Ischemia Models

VO-OHpic has demonstrated efficacy in multiple in vivo models, including significant inhibition of tumor growth in Hep3B xenograft-bearing nude mice (10 mg/kg, i.p.) and improved survival and cardiac function in a KCl-induced cardiac arrest mouse model [3]. The availability of a defined in vivo formulation (2% DMSO, 40% PEG 300, 2% Tween 80 in water, 13 mg/mL) allows for straightforward translation from in vitro findings to animal studies, accelerating preclinical research [4].

High-Throughput Screening (HTS) for PTEN Modulators Using OMFP Substrate

The characterization of VO-OHpic as a non-competitive inhibitor with comparable kinetic parameters using both the artificial substrate OMFP and the physiological substrate PIP3 validates the use of OMFP in high-throughput screening assays for PTEN inhibitors [2]. This allows researchers to employ VO-OHpic as a reference standard in screening campaigns aimed at discovering novel PTEN modulators, benefiting from its well-defined potency and mechanism.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for VO-OHpic

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.